

A Technical Guide to the Research Applications of 4-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

Cat. No.: B147265

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-N-methylaniline, also known as N-Methyl-p-anisidine, is a substituted aniline that serves as a versatile intermediate and building block in a multitude of scientific research applications. Its unique molecular structure, featuring a methoxy group and an N-methylated amine on an aromatic ring, imparts specific electronic and steric properties that are leveraged in organic synthesis, materials science, and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthetic methodologies, and its role in the development of novel compounds and materials. It details its utility as a precursor in the synthesis of pharmaceuticals, dyes, and polymers, and explores its interactions with biological systems, including its potential as a cytochrome P450 enzyme inhibitor.^[1] This guide is intended to be a resource for researchers by providing quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Properties of 4-Methoxy-N-methylaniline

4-Methoxy-N-methylaniline is an organic compound with the molecular formula C₈H₁₁NO.^[1] ^[2] It is characterized as a beige solid at room temperature.^[1] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the methoxy group and the nitrogen atom), along with its aromatic nature, dictates its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Methoxy-N-methylaniline** are summarized in the tables below, providing a clear reference for experimental design and characterization.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[1][2]
Molecular Weight	137.18 g/mol	[1]
CAS Number	5961-59-1	[3]
Appearance	Beige solid	[1]
Melting Point	33-36 °C	[1][2]
Boiling Point	135-136 °C at 19 mmHg	[1][2]
Flash Point	110 °C (closed cup)	

Table 2: Spectroscopic Data (¹³C NMR)

Chemical Shift (ppm)	Assignment
31.46	Methyl carbon (-CH ₃) attached to nitrogen
55.76	Methoxy carbon (-OCH ₃)
113.52	C2 and C6 of the aromatic ring
114.87	C3 and C5 of the aromatic ring
143.69	C1 of the aromatic ring (attached to nitrogen)
152.02	C4 of the aromatic ring (attached to oxygen)

(Data based on predicted NMR spectrum for N-methyl-p-methoxyaniline)[4]

Synthesis and Reactivity

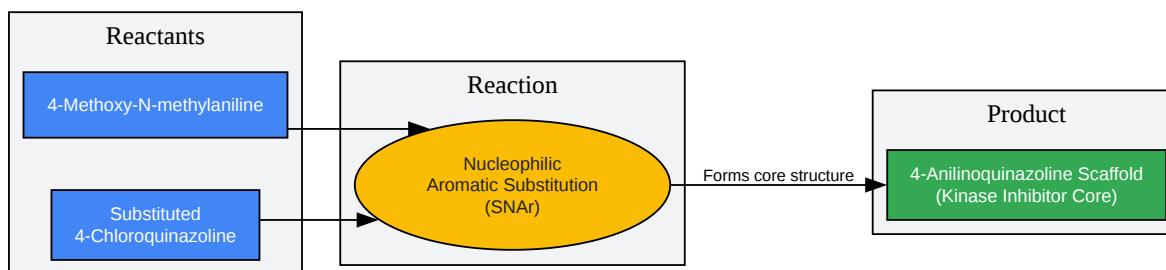
Synthesis Methods

Several synthetic routes are available for the preparation of **4-Methoxy-N-methylaniline**. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

- **Alkylation of p-Anisidine:** This is a common approach involving the methylation of p-anisidine (4-methoxyaniline) using a suitable methylating agent.[\[1\]](#)
- **Catalytic Hydrogenation:** Another method involves the hydrogenation of appropriate precursors. For instance, a related compound, 4-methoxy-3-methylaniline, is synthesized by the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using a palladium on carbon (Pd/C) catalyst.[\[5\]](#)

Chemical Reactivity

The presence of the amine and methoxy groups makes **4-Methoxy-N-methylaniline** a versatile reagent in organic chemistry.[\[1\]](#)


- **Electrophilic Aromatic Substitution:** The methoxy group is an activating group and, along with the N-methylamino group, directs incoming electrophiles to the ortho and para positions relative to themselves.
- **Condensation and Acylation Reactions:** The secondary amine functionality allows it to participate in various condensation and acylation reactions to form more complex molecules.[\[1\]](#)
- **N-Arylation:** The allylation of N-methyl-p-anisidine by a quaternary allylammonium cation has been studied, demonstrating its utility in forming C-N bonds.

Research Applications

Pharmaceutical and Drug Development

4-Methoxy-N-methylaniline serves as a crucial intermediate in the synthesis of various drugs. [\[1\]](#) Its structural motif is found in molecules designed to interact with specific biological targets.

- Building Block for Bioactive Molecules: The aniline scaffold is foundational in medicinal chemistry. Closely related aniline derivatives are used to synthesize 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[6] This highlights the potential of the **4-Methoxy-N-methylaniline** core in developing novel therapeutic agents.
- Kinase Inhibitor Scaffolds: While specific examples for **4-Methoxy-N-methylaniline** are less documented in the provided results, its fluorinated analog, 4-fluoro-2-methoxy-N-methylaniline, is a key building block for third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] This is achieved through nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles like quinazolines, forming the core of many potent anticancer agents.[7][8] The underlying aniline chemistry is directly translatable.


[Click to download full resolution via product page](#)

Caption: Role in the synthesis of kinase inhibitor scaffolds.

Biological Activity and Drug Metabolism

Research indicates that **4-Methoxy-N-methylaniline** interacts with biological pathways, particularly those involving cytochrome P450 enzymes.[1]

- CYP1A2 Inhibition: It has been identified as a potential inhibitor of CYP1A2, an enzyme crucial for the metabolism of many drugs in the liver.[1] This property is significant in drug development as it could influence the metabolism and pharmacokinetics of co-administered therapeutic agents.[1]

[Click to download full resolution via product page](#)

Caption: Inhibition of CYP1A2-mediated drug metabolism.

Materials Science

Researchers are exploring the use of **4-Methoxy-N-methylaniline** in the development of new materials.^[1] Its aromatic structure makes it a candidate for:

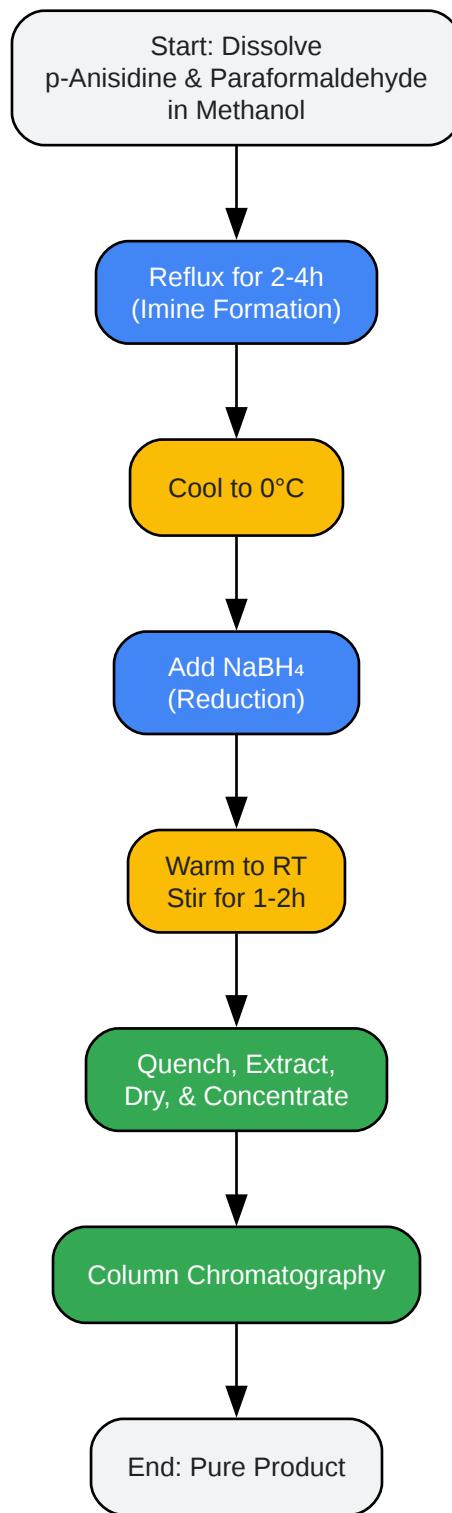
- Dyes and Pigments: The compound can be utilized in the manufacturing of dyes.^[1]
- Polymers and Organic Electronics: It can serve as a precursor in the synthesis of polymers. ^[1] Related aniline derivatives are used to create triarylamine polymers with excellent charge transport properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).^[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols based on established methodologies for reactions involving aniline derivatives.

Protocol 1: Plausible Synthesis of 4-Methoxy-N-methylaniline via Reductive Amination

This protocol describes a two-step process starting from p-anisidine, involving the formation of an imine followed by reduction.


Materials:

- p-Anisidine (4-methoxyaniline)
- Paraformaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

- Imine Formation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) and paraformaldehyde (1.2 eq) in methanol.
- Reflux the mixture for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the temperature.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up: Quench the reaction by the slow addition of water.

- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to obtain pure **4-Methoxy-N-methylaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Methoxy-N-methylaniline**.

Protocol 2: N-methylation of 4-Methoxy-N-methylaniline to 4-Methoxy-N,N-dimethylaniline

This protocol demonstrates a further reaction of the title compound, relevant in contexts where the tertiary amine is the desired product. This reaction has been studied using carbon dioxide and molecular hydrogen with a ruthenium catalyst.

Materials:

- **4-Methoxy-N-methylaniline**
- Triflimide (HNTf₂)
- [Ru(Triphos)(TMM)] catalyst
- CO₂
- H₂
- Solvent (e.g., as specified in the literature)
- High-pressure autoclave

Procedure:

- In a high-pressure autoclave, combine **4-Methoxy-N-methylaniline** (1.0 eq), the Ruthenium catalyst, and HNTf₂ (e.g., 20 mol%).
- Seal the autoclave and purge with H₂ gas.
- Pressurize the vessel with CO₂ and H₂ to the desired pressures as specified in relevant literature.
- Heat the reaction mixture to the specified temperature (e.g., 140 °C) with vigorous stirring for the required duration (e.g., 10 hours).
- Monitor the reaction progress by Gas Chromatography (GC).

- Upon completion, cool the autoclave to room temperature and carefully vent the gases.
- Work-up and Purification: Open the autoclave and process the reaction mixture to isolate the 4-Methoxy-N,N-dimethylaniline product. Purification is typically achieved via column chromatography.

Safety and Handling

4-Methoxy-N-methylaniline is considered moderately toxic and may cause irritation upon contact with skin and eyes or through inhalation.^[1] It is harmful if swallowed.^[2] Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. For handling the solid, a dust mask is recommended.
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Keep in a dark place under an inert atmosphere.^[10]

Conclusion

4-Methoxy-N-methylaniline is a chemical of significant interest with a broad spectrum of applications in scientific research. Its utility as a versatile synthetic intermediate in the pharmaceutical, dye, and materials science industries is well-established. Future research may further elucidate its biological activities, particularly its interaction with metabolic enzymes, and expand its use in the creation of novel, high-performance materials and complex, biologically active molecules. This guide provides a foundational resource for professionals engaged in these fields, consolidating key data and methodologies to facilitate further investigation and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Methoxy-N-methylaniline | 5961-59-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 4-METHOXY-N-METHYLANILINE | CAS 5961-59-1 [matrix-fine-chemicals.com]
- 4. 4-Methoxy-N-methylaniline, CAS No. 5961-59-1 - iChemical [ichemical.com]
- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbino.com [nbino.com]
- 10. 5961-59-1|4-Methoxy-N-methylaniline|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Technical Guide to the Research Applications of 4-Methoxy-N-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147265#potential-research-applications-of-4-methoxy-n-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com